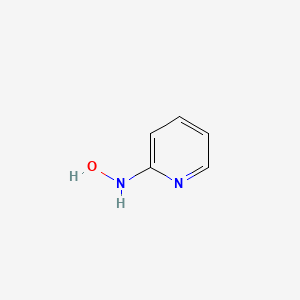
n-Hydroxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hydroxypyridin-2-amine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Hydroxypyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with hydroxylamine. This reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
2-aminopyridine+hydroxylamine→this compound
Another method involves the reduction of 2-nitropyridine using a reducing agent such as iron powder in the presence of acetic acid. This method provides a straightforward route to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hydroxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dione.
Reduction: It can be reduced to form 2-aminopyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,3-dione.
Reduction: 2-aminopyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
n-Hydroxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Hydroxypyridin-2-amine involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
n-Hydroxypyridin-2-amine can be compared with other hydroxylamine derivatives and pyridine-based compounds. Similar compounds include:
2-Aminopyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hydroxylamine: Lacks the pyridine ring, limiting its applications in organic synthesis.
Pyridine-2,3-dione: An oxidation product of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its combination of the hydroxylamine functionality with the pyridine ring, providing a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
89463-71-8 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-5-3-1-2-4-6-5/h1-4,8H,(H,6,7) |
Clé InChI |
LNMJFGMGAAFXNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
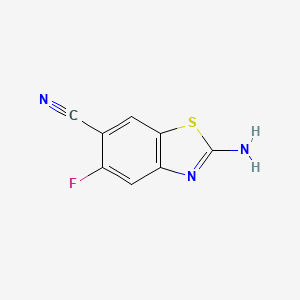
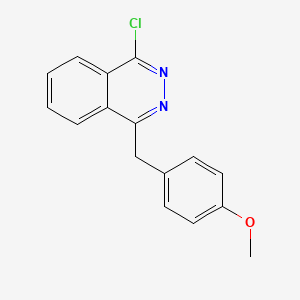

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)

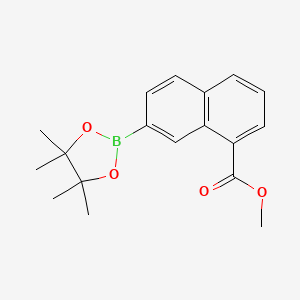
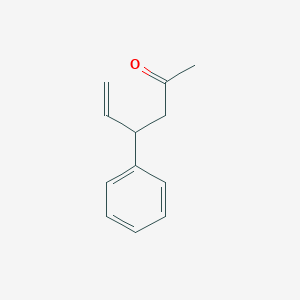
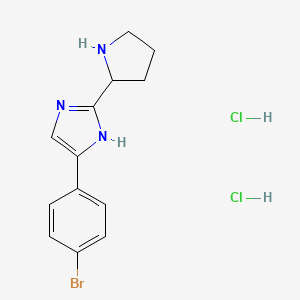
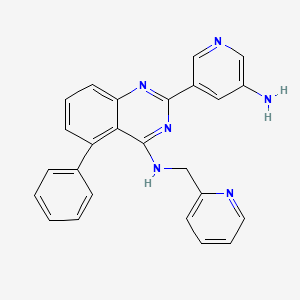
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)

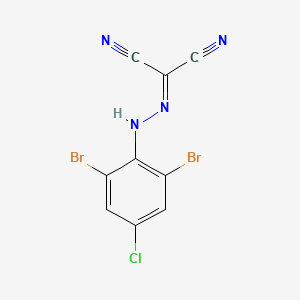
![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
